molecular formula C18H15FN2O4S2 B2823170 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide CAS No. 895469-86-0

2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Cat. No.: B2823170
CAS No.: 895469-86-0
M. Wt: 406.45
InChI Key: MCJINZMBFFJIKN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (CAS: 895478-02-1, RN: GNF-PF-3531) features a thiazole core substituted at position 4 with a 4-methoxyphenyl group and at position 2 with an acetamide linker. The acetamide is further modified with a 4-fluorophenylsulfonyl moiety . Key structural attributes include:

  • Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, common in bioactive molecules.
  • 4-Methoxyphenyl group: Introduces electron-donating methoxy substituents, enhancing solubility and influencing electronic properties.

Thiazole formation: Condensation of thiourea with α-haloketones.

Acetamide linkage: Reaction of 2-amino-thiazole derivatives with chloroacetyl chloride.

Sulfonylation: Introduction of the 4-fluorophenylsulfonyl group via sulfonyl chloride intermediates.
Characterization would involve FT-IR (C=O at ~1680 cm⁻¹, S=O at ~1350 cm⁻¹), NMR (distinct aromatic and sulfonyl signals), and elemental analysis (C, H, N, S, F) .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O4S2/c1-25-14-6-2-12(3-7-14)16-10-26-18(20-16)21-17(22)11-27(23,24)15-8-4-13(19)5-9-15/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJINZMBFFJIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound 4-Fluorophenylsulfonyl, 4-methoxyphenyl ~420 (estimated) Not reported Sulfonyl group enhances polarity
2-Chloro-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide Chloro, 4-methoxyphenyl 253.78 164–165 Chlorine allows nucleophilic substitution
N-(4-(4-Fluorophenyl)thiazol-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (28) Piperazine, 4-methoxyphenyl, 4-fluorophenyl 426.51 314–315 Piperazine linker improves solubility
GSK1570606A 4-Fluorophenyl, pyridinyl ~320 (estimated) Not reported Pyridine enhances metal coordination

Key Observations :

  • Sulfonyl vs.
  • Sulfonyl vs. Piperazine : Piperazine-containing analogues (e.g., Compound 28) exhibit higher melting points (~314°C vs. unreported for sulfonyl), likely due to hydrogen-bonding interactions from the piperazine nitrogen .
  • Heterocyclic Variations : Pyridinyl-substituted compounds (e.g., GSK1570606A) prioritize metal-binding interactions, whereas methoxyphenyl groups favor π-π stacking in hydrophobic pockets .

Pharmacological and Physicochemical Properties

  • Bioactivity : Thiazole acetamides are explored as enzyme inhibitors (e.g., MMPs in –2). Sulfonyl groups may enhance binding to catalytic zinc ions in MMPs compared to chloro or piperazine groups .
  • Stability : Fluorine atoms in the 4-fluorophenyl group reduce metabolic degradation via cytochrome P450 enzymes, extending half-life .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-((4-fluorophenyl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step routes, including sulfonylation of the fluorophenyl group and coupling with the thiazol-2-yl acetamide moiety. Key steps require controlled conditions:

  • Solvent Systems : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .
  • Temperature : Reactions often proceed at 0–25°C to minimize side products .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent connectivity (e.g., sulfonyl proton absence at δ 3.1–3.5 ppm and thiazole protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 447.08) .
  • HPLC : Gradient elution (acetonitrile/water) assesses purity and detects byproducts .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition or receptor-binding activity?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., kinase inhibition) with IC50 determination. For example, test against COX-2 or EGFR kinases at 1–100 µM concentrations .
  • Cell-Based Studies : Measure antiproliferative effects in cancer cell lines (e.g., MTT assay) with EC50 values, comparing to controls like doxorubicin .
  • Positive Controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS after oral administration in rodent models. Low solubility (<10 µg/mL in PBS) may explain poor in vivo efficacy .
  • Metabolite Identification : Use liver microsome assays to detect metabolic degradation (e.g., sulfonyl group oxidation) .
  • Structural Analogs : Synthesize derivatives (e.g., replacing 4-methoxyphenyl with halogenated groups) to improve metabolic stability .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 3LN1). The sulfonyl group may form hydrogen bonds with Arg120 and Tyr355 .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess conformational changes in the target’s active site .
  • QSAR Modeling : Corporate electronic parameters (e.g., logP, polar surface area) to predict activity across analogs .

Specialized Technical Questions

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 37°C for 24h). The sulfonamide group may hydrolyze at pH <3 .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C suggests solid-state stability) .
  • Formulation : Encapsulate in PEGylated liposomes to enhance aqueous stability .

Q. How can structure-activity relationship (SAR) studies guide the development of more potent analogs?

  • Methodological Answer :

  • Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance target affinity. Test IC50 shifts in enzyme assays .
  • Side Chain Variations : Introduce alkyl spacers between the acetamide and thiazole to improve membrane permeability (logP optimization) .
  • Bioisosteres : Substitute the sulfonyl group with phosphonate or carbonyl to reduce metabolic liability .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50 with 95% confidence intervals .
  • Outlier Detection : Use Grubbs’ test to exclude aberrant data points from triplicate experiments .
  • Comparative Analysis : Apply ANOVA with post-hoc Tukey tests to compare efficacy across analogs .

Q. How should researchers validate target specificity to avoid off-target effects?

  • Methodological Answer :

  • Selectivity Screening : Test against a panel of related enzymes (e.g., COX-1 vs. COX-2) at 10 µM. A >10-fold selectivity ratio indicates specificity .
  • CRISPR Knockout Models : Use gene-edited cell lines (e.g., COX-2 KO) to confirm activity loss, confirming target engagement .
  • Proteomic Profiling : Employ affinity pull-down assays with biotinylated probes to identify unintended binding partners .

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